molecular formula C17H21N3O3S B7359553 4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine

4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine

Katalognummer B7359553
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: NXYSSTQOGNYQCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine, commonly known as E-1, is a chemical compound that belongs to the benzodiazepine family. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

E-1 acts on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. E-1 enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
E-1 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, E-1 has been found to modulate the activity of other neurotransmitter systems, including the glutamate and dopamine systems. E-1 has also been shown to have antioxidant properties and may protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using E-1 in lab experiments is its well-characterized mechanism of action. Additionally, E-1 has been shown to have a good safety profile and low toxicity, making it a potentially useful tool for studying the GABA-A receptor and other neurotransmitter systems. However, one limitation of using E-1 in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.

Zukünftige Richtungen

There are several potential future directions for research on E-1. One area of interest is the development of E-1 derivatives with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of E-1 and its effects on other neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of E-1 in humans for the treatment of neurological disorders.

Synthesemethoden

The synthesis of E-1 involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form 4-ethoxypyridin-2-ylmethanol. This intermediate is then reacted with sulfonyl chloride to form 4-ethoxypyridin-2-ylsulfonyl chloride. Finally, the benzodiazepine ring is formed by reacting 4-ethoxypyridin-2-ylsulfonyl chloride with N-methyl-2-aminoacetophenone in the presence of a base.

Wissenschaftliche Forschungsanwendungen

E-1 has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, E-1 has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

4-(4-ethoxypyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-23-16-8-9-18-12-17(16)24(21,22)20-11-10-19(2)15-7-5-4-6-14(15)13-20/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSSTQOGNYQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)N2CCN(C3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.